molecular formula C11H13NO B2708236 2-(1H-indol-5-yl)propan-2-ol CAS No. 144453-57-6

2-(1H-indol-5-yl)propan-2-ol

Cat. No.: B2708236
CAS No.: 144453-57-6
M. Wt: 175.231
InChI Key: GOCLWNVWWADZNI-UHFFFAOYSA-N
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Description

2-(1H-indol-5-yl)propan-2-ol is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 . It is a powder in physical form .


Molecular Structure Analysis

The molecular structure of this compound consists of an indole ring attached to a propan-2-ol group . The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 353.3±17.0 °C and a predicted density of 1.171±0.06 g/cm3 . Its melting point is between 109-111°C .

Scientific Research Applications

Enantioselective Synthesis

A study describes the lipase-catalyzed kinetic resolution of N-substituted 1-(β-hydroxypropyl)indoles, including variants structurally similar to 2-(1H-indol-5-yl)propan-2-ol, to achieve both antipodes through enantioselective acetylation. This method demonstrates a concise and efficient route for producing enantiomerically enriched indolic alcohols, highlighting the importance of enzyme type, acyl group donor, and solvent in optimizing conversion rates and enantioselectivity (Borowiecki, Dranka, & Ochal, 2017).

Adrenolytic Activity

Another study synthesized analogs of 1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol and evaluated their adrenolytic activity. These compounds were assessed for their potential in treating conditions such as hypertension and arrhythmias, showing significant biological activity and offering a basis for the development of new therapeutic agents (Groszek et al., 2009).

Antidepressant Properties

Research into 1-aryloxy-3-piperidinylpropan-2-ols with dual 5-HT1A receptor antagonism and serotonin reuptake inhibition has identified compounds with potent in vitro activity. These substances, including 1-(1H-Indol-4-yloxy)-3-(4-benzo[b]thiophen-2-ylpiperidinyl)propan-2-ols, have shown promise in the development of new antidepressants beyond SSRIs, demonstrating high affinity and selective activity at the 5-HT1A receptor (Takeuchi et al., 2003).

Luminescence Applications

A study on amphiphilic pyrano[2,3-b]indoles, related to the structural theme of this compound, revealed their potential as turn-ON luminophores in acidic and basic media. This research opens new avenues for the development of pH-responsive materials with potential applications in sensing, imaging, and environmental monitoring (Wilcke et al., 2022).

Androgen Receptor Antagonism

A novel series of 2-(1H-indol-2-yl)-propan-2-ols has been designed and synthesized, with compounds identified for their ability to inhibit testosterone-induced prostate weight increases in rats. This research highlights the potential of these compounds in developing new treatments for conditions influenced by androgen receptor activity (Lanter et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Indole derivatives, such as 2-(1H-indol-5-yl)propan-2-ol, have diverse biological activities and hold immense potential for exploration for newer therapeutic possibilities . They are found in many important synthetic drug molecules and have shown promise in various areas of research, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Properties

IUPAC Name

2-(1H-indol-5-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2,13)9-3-4-10-8(7-9)5-6-12-10/h3-7,12-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCLWNVWWADZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(C=C1)NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144453-57-6
Record name 2-(1H-indol-5-yl)propan-2-ol
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